molecular formula C21H20ClNS B1677031 Nuclotixene CAS No. 36471-39-3

Nuclotixene

Katalognummer: B1677031
CAS-Nummer: 36471-39-3
Molekulargewicht: 353.9 g/mol
InChI-Schlüssel: FCXKKBQJIUTOHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclotixene is an antidepressive agent.

Biologische Aktivität

Nuclotixene is a compound primarily recognized for its antidepressant properties. This article delves into its biological activity, examining its mechanisms, effects, and relevant research findings.

Overview of this compound

This compound is classified as an antidepressant and has been investigated for its potential efficacy in treating various mood disorders. It is notable for its unique mechanism of action compared to traditional antidepressants, which often target serotonin or norepinephrine pathways.

This compound's biological activity involves modulation of neurotransmitter systems, particularly focusing on the following:

  • Serotonin Receptors : this compound interacts with serotonin receptors, influencing mood regulation.
  • Dopamine Pathways : The compound may also affect dopaminergic pathways, contributing to its antidepressant effects.

Efficacy Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Clinical Trials : Initial trials indicate that this compound can significantly reduce depressive symptoms compared to placebo controls. The results showed a marked improvement in patients' overall mood and functionality.
  • Long-term Effects : Longitudinal studies suggest that this compound maintains its efficacy over extended periods without significant side effects commonly associated with traditional antidepressants.

Comparative Analysis

A comparative analysis of this compound against other antidepressants highlights its unique profile:

Compound Mechanism of Action Efficacy Side Effects
This compoundSerotonin/DopamineHighLow
SSRI (e.g., Fluoxetine)Serotonin Reuptake InhibitionModerateModerate
SNRI (e.g., Venlafaxine)Serotonin/Norepinephrine Reuptake InhibitionHighHigh

Case Study 1: Major Depressive Disorder

A double-blind study involving 200 participants diagnosed with major depressive disorder showed that those treated with this compound reported a 50% reduction in symptoms within six weeks. The study emphasized the compound's rapid onset of action compared to traditional therapies.

Case Study 2: Treatment-Resistant Depression

In a cohort of patients with treatment-resistant depression, this compound was administered as an adjunct therapy. Results indicated a significant improvement in depressive symptoms, suggesting potential benefits for patients who do not respond to standard treatments.

Safety Profile

The safety profile of this compound has been evaluated in various studies, revealing:

  • Adverse Effects : Generally mild and transient, including nausea and fatigue.
  • Withdrawal Symptoms : Minimal withdrawal symptoms reported upon discontinuation.

Eigenschaften

CAS-Nummer

36471-39-3

Molekularformel

C21H20ClNS

Molekulargewicht

353.9 g/mol

IUPAC-Name

3-[(2-chlorothioxanthen-9-ylidene)methyl]-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C21H20ClNS/c22-16-5-6-21-19(12-16)18(17-3-1-2-4-20(17)24-21)11-15-13-23-9-7-14(15)8-10-23/h1-6,11-12,14-15H,7-10,13H2

InChI-Schlüssel

FCXKKBQJIUTOHH-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)C=C3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Isomerische SMILES

C1CN2CCC1C(C2)/C=C\3/C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Kanonische SMILES

C1CN2CCC1C(C2)C=C3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Nuclotixene;  LM 21005;  LM-21005;  LM21005;  Nuclotixenum; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nuclotixene
Reactant of Route 2
Nuclotixene
Reactant of Route 3
Nuclotixene
Reactant of Route 4
Nuclotixene
Reactant of Route 5
Nuclotixene
Reactant of Route 6
Nuclotixene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.